Bromfenac(1-) -

Bromfenac(1-)

Catalog Number: EVT-1590243
CAS Number:
Molecular Formula: C15H11BrNO3-
Molecular Weight: 333.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bromfenac(1-) is the anion formed by deprotonating bromfenac at the carboxyl proton. It is a monocarboxylic acid anion, an organobromine compound, a member of benzophenones and an aromatic amino-acid anion. It is a conjugate base of a bromfenac.
Source and Classification

Bromfenac is derived from 2-amino-3-(4-bromobenzoyl)phenylacetate and has been identified with the International Nonproprietary Name (INN) as Bromfenac. Its chemical formula is C15H12BrNO3C_{15}H_{12}BrNO_3, and it has a molecular weight of approximately 332.16 g/mol. The sodium salt form, known as Bromfenac sodium, is commonly utilized in pharmaceutical formulations due to its enhanced solubility and stability.

Synthesis Analysis

Methods of Synthesis

Bromfenac can be synthesized through various methods, with one prominent approach involving the reaction of 2-amino-3-(4-bromobenzoyl)benzoic acid with sodium hydroxide. This reaction typically occurs in a pressurized reactor to ensure high yield and purity. A detailed synthesis method includes:

  1. Reactants: Methanol, sodium hydroxide, and 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.
  2. Procedure: The reactants are combined in a pressurized environment, followed by stirring and controlled cooling to facilitate crystallization of the product.
  3. Purification: Post-synthesis, recrystallization from mixed solvents (e.g., isopropyl ether and ethanol) may be employed to achieve the desired purity .

Technical Details

The synthesis involves specific reaction conditions such as temperature control and molar ratios between reactants to optimize yield. For instance, Lewis acids may be used as catalysts in some steps to enhance reaction efficiency .

Molecular Structure Analysis

Key Molecular Data

  • Molecular Formula: C15H12BrNO3C_{15}H_{12}BrNO_3
  • Molecular Weight: 332.16 g/mol .
Chemical Reactions Analysis

Bromfenac undergoes various chemical reactions primarily related to its mechanism of action as an anti-inflammatory agent. The primary reactions involve:

  1. Inhibition of Cyclooxygenase Enzymes: Bromfenac acts by blocking cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thus reducing the production of prostaglandins from arachidonic acid.
  2. Formation of Prostaglandin Derivatives: The inhibition leads to decreased levels of inflammatory mediators, alleviating symptoms associated with inflammation .
Mechanism of Action

Bromfenac exerts its therapeutic effects through the inhibition of cyclooxygenase enzymes. By blocking these enzymes, Bromfenac reduces the synthesis of prostaglandins, which are responsible for mediating inflammation and pain responses in tissues.

Process Details

  • Inhibition Specificity: Bromfenac has been shown to preferentially inhibit COX-2 over COX-1, which is beneficial in minimizing gastrointestinal side effects commonly associated with nonselective NSAIDs .
  • Pharmacokinetics: After ocular administration, Bromfenac achieves therapeutic concentrations in ocular tissues within hours, effectively reducing intraocular inflammation post-surgery .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol; poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light.
  • pH Range: Formulations are generally adjusted to pH 8.3 for optimal stability .

Relevant Data

Physical properties such as melting point and boiling point are crucial for formulation development but are not extensively documented in available literature.

Applications

Bromfenac's primary application lies within the field of ophthalmology:

  • Postoperative Inflammation: Used extensively following cataract surgeries to manage inflammation.
  • Pain Management: Effective in alleviating ocular pain associated with surgical procedures.

Additionally, ongoing research explores its potential applications in other inflammatory conditions due to its mechanism of action involving cyclooxygenase inhibition .

Synthesis and Development of Bromfenac

Methodologies in Industrial Synthesis Pathways

Industrial synthesis of bromfenac relies on multistep routes designed for scalability, yield optimization, and purity control. A dominant approach uses Friedel-Crafts acylation as the pivotal step, where 2-amino-3-bromophenylacetic acid reacts with 4-bromobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous toluene. This method achieves yields >85% and minimizes by-products through strict temperature control (0–5°C) [1] [5]. Alternative pathways include:

  • Cyclization-hydrolysis sequences: Starting from 3-bromoindole, hydrolysis with phosphoric acid in 2-methoxyethanol yields 2-indolinone, followed by Friedel-Crafts reaction with 4-bromobenzonitrile and boron trichloride to form the ketone intermediate. This route avoids cryogenic conditions but requires precise stoichiometry to prevent over-halogenation [9].
  • Halogen-selective processes: Direct bromination of amfenac (bromfenac’s non-halogenated analog) using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) selectively targets the C4 position of the benzoyl ring, achieving >96% regioselectivity [1].

Table 1: Key Industrial Synthesis Routes for Bromfenac

RouteStarting MaterialKey StepCatalyst/SolventYield (%)
Friedel-Crafts Acylation2-Amino-3-BPAA*Acylation at C3AlCl₃/Toluene85–90
Cyclization-Hydrolysis3-BromoindoleAcid HydrolysisH₃PO₄/2-Methoxyethanol78–82
Direct BrominationAmfenacElectrophilic Aromatic SubstitutionNBS/DMSO92–96

*BPAA: Bromophenylacetic Acid

Post-synthesis, crystallization in ethanol-water mixtures purifies bromfenac sodium, removing residual metal catalysts. Critical quality controls include HPLC to verify purity (>99.5%) and residual solvent testing [5] [9].

Optimization of Halogenation Techniques for Enhanced Bioactivity

Halogenation is fundamental to bromfenac’s bioactivity, with bromine at C4 enhancing lipophilicity (log P = 3.1 vs. 2.4 for amfenac) and COX-2 affinity. Computational studies confirm bromine’s electron-withdrawing effect stabilizes COX-2 binding via hydrophobic interactions in the enzyme’s side pocket [2] [7].

Halogenation methods have evolved to maximize potency:

  • Regioselective Bromination: NBS in DMSO at 25–35°C minimizes dihalogen byproducts (<1.5%), crucial for maintaining molecular specificity [1].
  • Alternate Halogens: Chlorination (Cl) or iodination (I) at C4 reduces COX-2 inhibition (IC₅₀ = 0.030 μM and 0.015 μM, respectively) compared to bromination (IC₅₀ = 0.0075 μM) [3] [7]. Bromine’s optimal size balances steric accessibility and electron density modulation.

Table 2: Impact of Halogenation on Bromfenac’s Pharmacodynamics

HalogenIC₅₀ COX-1 (μM)IC₅₀ COX-2 (μM)Log PRelative Potency*
H (Amfenac)0.01530.02042.4
Br0.00560.00753.13–4×
Cl0.00790.03072.91.5–2×
I0.01200.01503.32–2.5×

*Relative to amfenac; data from enzyme inhibition assays [2] [3]

Structure-activity relationship (SAR) studies demonstrate that bromine’s position is non-negotiable: meta-substitution on the benzoyl ring diminishes COX-2 inhibition by >50% due to altered molecular alignment [7].

Historical Evolution of Formulation Strategies

Bromfenac formulations have advanced through three generations, focusing on bioavailability enhancement and dosing frequency reduction:

  • First-Generation (2000–2005): Early solutions (e.g., Bronuck®, Japan) used 0.1% bromfenac sodium at pH 8.3, dosed twice daily. High alkalinity caused ocular irritation but facilitated corneal penetration via ion trapping [3] [7].
  • Second-Generation (2005–2013): Lower concentrations (0.09%) at pH 8.3 (Xibrom®) maintained efficacy with BID dosing. Breakthroughs included once-daily 0.09% Bromday® (2010), leveraging sustained tissue retention (>12 hr in iris/ciliary body) [3] [6].
  • Third-Generation (2013–Present): pH reduction (7.8–7.9) enabled lower concentrations (0.07% Prolensa®) without sacrificing bioavailability. The protonated fraction increased from 40% (pH 8.3) to 60% (pH 7.8), enhancing transcorneal flux [3] [6] [8].

Table 3: Evolution of Bromfenac Ophthalmic Formulations

GenerationExample BrandConcentrationpHDosingInnovation
FirstBronuck®0.1%8.3BIDInitial approval; high pH for penetration
SecondXibrom®0.09%8.3BIDOptimized salt concentration
SecondBromday®0.09%8.3QDFirst once-daily NSAID
ThirdProlensa®0.07%7.8QDpH-adjusted for improved tolerability
ThirdBromSite®0.075%7.0BIDDuraSite® mucoadhesive delivery

Advanced delivery systems include:

  • Mucoadhesive matrices: BromSite® (0.075% in DuraSite®) extends residence time 2.5-fold vs. solutions. In vivo, it achieves 1.8× higher AUC in the retina than Prolensa® [4] [6].
  • Ocular inserts: HPMC/glycerol films provide zero-order release over 12 hours, doubling corneal bioavailability compared to drops [8].

Properties

Product Name

Bromfenac(1-)

IUPAC Name

2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate

Molecular Formula

C15H11BrNO3-

Molecular Weight

333.16 g/mol

InChI

InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19)/p-1

InChI Key

ZBPLOVFIXSTCRZ-UHFFFAOYSA-M

SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.